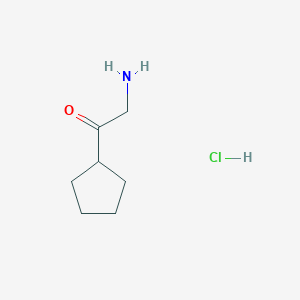
2'-Azido guanosine
Vue d'ensemble
Description
2’-Azido guanosine is a prominent biomedical entity that holds substantial significance in the realm of antiviral interventions . It has formidable potential as a robust impediment towards RNA viruses and retroviruses, and it plays a crucial role in combating viral infections .
Synthesis Analysis
The synthesis of 2’-Azido guanosine involves the use of phosphoramidite chemistry in the presence of azido groups . Novel 2’-azido cytidine and 2’-azido guanosine building blocks have been synthesized and efficiently incorporated into RNA .Molecular Structure Analysis
The X-ray crystallographic analysis of 2’-azido uridine and 2’-azido adenosine modified RNAs reveals crucial structural details of this modification within an A-form double helical environment . The 2’-azido group supports the C3’-endo ribose conformation and shows distinct water-bridged hydrogen bonding patterns in the minor groove .Chemical Reactions Analysis
The 2’-azido group is a versatile bioorthogonal reporter moiety used for site-specific labeling and functionalization of RNA to probe its biology . It is compatible with 2’-fluoro and/or 2’-O-methyl modifications to achieve siRNAs of rich modification patterns and tunable properties .Physical And Chemical Properties Analysis
The 2’-N3 modification favors the RNA C3’-endo sugar pucker, only causes a slight decrease in base pairing stabilities, and hardly influences the overall RNA structure . It is exceptionally well tolerated in the guide strand of siRNAs even when it is directly located at the cleavage site .Applications De Recherche Scientifique
Oligonucleotide Synthesis
2’-Azido guanosine is utilized as a starting material for oligonucleotide synthesis via the phosphoramidite approach. This method is crucial for creating oligonucleotides with a 3’-terminal azide, which can be further used in various biochemical applications .
Click Chemistry
The azido group in 2’-Azido guanosine serves as a functional handle in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are pivotal for attaching dyes or probes to nucleic acids .
siRNA Applications
2’-Azido guanosine modifications in RNA have been shown to be well-tolerated in the guide strand of siRNAs, even at the cleavage site. This allows for the creation of siRNAs with rich modification patterns and tunable properties, such as increased nuclease resistance .
Structural Analysis
The incorporation of 2’-Azido guanosine into RNA facilitates detailed structural analysis. X-ray crystallography can reveal how the azido modification affects the A-form double helical structure of RNA, providing insights into RNA stability and dynamics .
Bioorthogonal Labeling
The azido group in 2’-Azido guanosine is compatible with bioorthogonal labeling techniques. This enables the fluorescent labeling of RNA molecules post-synthesis, which is essential for studying RNA localization and trafficking within cells .
Nucleic Acid Bioconjugation
2’-Azido guanosine is instrumental in nucleic acid bioconjugation strategies. It allows for the attachment of various molecules to nucleic acids without interfering with the native biological processes, expanding the toolkit for biochemical research .
Drug Discovery
In drug discovery, 2’-Azido guanosine can be used to generate nucleoside analogs that may act as potential therapeutic agents. Its unique chemical structure allows for the exploration of novel drug candidates.
Molecular Biology Research
Mécanisme D'action
Target of Action
The primary targets of 2’-Azido guanosine are ribonucleic acids (RNA). It is incorporated into RNA by mastering the synthetic challenge of using phosphoramidite chemistry in the presence of azido groups . In the central nervous system (CNS), guanosine acts as a neuromodulator mediating several cellular processes, including cell growth, differentiation, and survival .
Mode of Action
2’-Azido guanosine interacts with its targets by being efficiently incorporated into RNA. The 2’-azido group supports the C3’-endo ribose conformation and shows distinct water-bridged hydrogen bonding patterns in the minor groove . It also interacts with adenosine receptors, which play a pivotal role as a neuromodulator and present neurotrophic effects .
Biochemical Pathways
The intracellular signaling pathways related to 2’-Azido guanosine effects were the first targets to be identified. It was shown that the effect of guanosine on cell proliferation is dependent on cyclic AMP (cAMP) level increase . Additionally, it has been demonstrated that 2’-azido modifications are compatible with 2’-fluoro and/or 2’-O-methyl modifications to achieve siRNAs of rich modification patterns and tunable properties .
Pharmacokinetics
For applications of sirna as therapeutic agents, chemical modification is obligatory to enhance nuclease resistance, to prevent immune activation, to decrease off-target effects, and to improve pharmacokinetic and pharmacodynamic properties .
Result of Action
The 2’-Azido guanosine has been shown to have several effects at the molecular and cellular level. It has been demonstrated that 2’-azido modifications are well tolerated in the guide strand, even directly at the cleavage site . Furthermore, the 2’-azido modifications allow efficient fluorescent labeling of the RNA .
Safety and Hazards
Orientations Futures
The synthetic ease of generating 2’-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2’-azido nucleosides . The most recent research in the field aims to synthesize RNAs-of-interest bearing a variety of unnatural nucleosides .
Propriétés
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O5/c11-9-14-6-4(7(21)15-9)13-2-18(6)8-10(22,16-17-12)5(20)3(1-19)23-8/h2-3,5,8,19-20,22H,1H2,(H3,11,14,15,21)/t3-,5-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYOGLPRZZLHQG-AEHJODJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Azido guanosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 2'-azido guanosine affect the structure of RNA?
A1: The research by Zengeya et al. [] revealed that incorporating 2'-azido guanosine into RNA does not disrupt the typical A-form double helical structure. X-ray crystallography showed that the 2'-azido group, despite its size, adopts a conformation that supports the C3'-endo sugar pucker characteristic of A-form RNA []. Additionally, the azido group participates in unique water-bridged hydrogen bonding patterns within the minor groove of the RNA duplex []. This suggests that 2'-azido guanosine can be incorporated into RNA without significant structural perturbations, making it a suitable modification for studying RNA structure-function relationships.
Q2: What are the potential applications of 2'-azido guanosine in studying and manipulating RNA?
A2: The presence of the azido group opens up exciting possibilities for studying and manipulating RNA. This group is capable of participating in bioorthogonal click chemistry, allowing for the attachment of various labels or probes to the RNA molecule []. This enables researchers to track RNA localization, study RNA-protein interactions, and even develop novel RNA-based therapeutics. For instance, the study demonstrated the use of 2'-azido modified siRNA for successful gene silencing, highlighting its potential in RNA interference applications [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384546.png)
![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)



![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)
![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)
![1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1384559.png)


![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)
![1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384563.png)
![1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine](/img/structure/B1384564.png)